tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-piperidin-3-ylethyl)carbamate: Similar structure but different functional groups.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains additional oxo groups on the piperidine ring.
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: Different ring structure and functional groups
Uniqueness
tert-Butyl (2-(3-oxopiper
Properties
CAS No. |
1337882-51-5 |
---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.319 |
IUPAC Name |
tert-butyl N-[2-(3-oxopiperidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)13-6-8-14-7-4-5-10(15)9-14/h4-9H2,1-3H3,(H,13,16) |
InChI Key |
BGTXTHNFIOQGMS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCN1CCCC(=O)C1 |
Synonyms |
N-Boc-1-(2-AMino-ethyl)-piperidin-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.